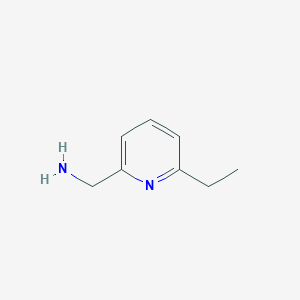

(6-ethylpyridin-2-yl)methanamine

Description

Properties

IUPAC Name |

(6-ethylpyridin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-7-4-3-5-8(6-9)10-7/h3-5H,2,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEVDXLREYYFOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-ethylpyridin-2-yl)methanamine typically involves the alkylation of 2-pyridinemethanamine with ethyl halides under basic conditions. One common method is the reaction of 2-pyridinemethanamine with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: Industrial production of (6-ethylpyridin-2-yl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (6-Ethylpyridin-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like hypervalent iodine or copper catalysts.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hypervalent iodine (PhI(OAc)2) and TEMPO as oxidizing agents under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Formation of pyridin-2-yl-methanones.

Reduction: Formation of secondary amines.

Substitution: Formation of N-substituted pyridin-2-ylmethanamines.

Scientific Research Applications

Cancer Research

Research indicates that (6-ethylpyridin-2-yl)methanamine exhibits significant biological activity, particularly as an inhibitor of specific protein kinases involved in tumor growth regulation. Notable kinases include Pim and mTORC, which play crucial roles in various cancers such as pancreatic, prostate, breast, lung cancers, and leukemia. Studies have shown that derivatives of this compound can reduce the proliferation of various cancer cell lines by modulating critical signaling pathways associated with tumor growth and survival.

Mechanism of Action

The mechanism by which (6-ethylpyridin-2-yl)methanamine exerts its effects involves the inhibition of kinase activity, which is essential for cancer cell proliferation. By disrupting these signaling pathways, the compound may enhance apoptosis in malignant cells while sparing normal cells.

Case Study 1: Inhibition of Tumor Growth

A study investigated the effects of (6-ethylpyridin-2-yl)methanamine derivatives on pancreatic cancer cell lines. Results indicated a significant reduction in cell viability and proliferation rates when treated with these compounds, suggesting their potential as therapeutic agents in oncology.

Case Study 2: Kinase Inhibition

Another research effort focused on evaluating the inhibitory effects of (6-ethylpyridin-2-yl)methanamine on mTORC signaling pathways in breast cancer models. The findings demonstrated that treatment led to decreased phosphorylation levels of key proteins involved in cell cycle regulation, further supporting its role as a kinase inhibitor.

Mechanism of Action

The mechanism of action of (6-ethylpyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substitutional Variations

Key structural analogs of (6-ethylpyridin-2-yl)methanamine include:

- (5-Bromopyridin-2-yl)methanamine : Features a bromine atom at the 5-position. Bromine’s electron-withdrawing nature may reduce electron density on the pyridine ring, altering reactivity and target interactions .

- (Pyridin-2-yl)methanamine : Lacks substituents on the pyridine ring, serving as a baseline for comparing substituent effects .

- [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine : A polar 6-position substituent (methoxyethoxy) increases hydrophilicity, contrasting with the ethyl group’s lipophilicity .

Physicochemical Properties

- Solubility: Hydrophilic substituents like methoxyethoxy improve aqueous solubility, critical for intravenous formulations .

Data Tables

Table 2: Impact of Substituents on SIRT2 Inhibition (from )

| Substituent Position | Substituent Type | Linker | SIRT2 Inhibition (10 μM) | clogP |

|---|---|---|---|---|

| 4-Carboxyl | Phenyl | Urea | 33 ± 3% | 5.14 |

| 4-Methyl | Phenyl | Urea | 12 ± 2% | 5.89 |

| 3-Carboxyl | Phenyl | Urea | 18 ± 2% | 4.97 |

| 4-Ethyl | Phenyl | Amide | 8 ± 1% | 6.02 |

Q & A

Basic: What are the common synthetic routes for (6-ethylpyridin-2-yl)methanamine in laboratory settings?

Answer:

The compound is typically synthesized via nucleophilic substitution of a halogenated pyridine precursor. For example, reacting 2-chloromethyl-6-ethylpyridine with ammonia or ethylamine under reflux conditions in a polar aprotic solvent (e.g., DMF or THF) . Reaction parameters such as temperature (60–80°C), stoichiometric ratios (excess ammonia), and catalyst use (e.g., K₂CO₃) are critical for optimizing yield. Post-synthesis purification often involves column chromatography or recrystallization to isolate the methanamine derivative .

Advanced: How can researchers resolve contradictions in crystallographic data for (6-ethylpyridin-2-yl)methanamine derivatives?

Answer:

Contradictions in crystallographic data (e.g., bond lengths or angles) may arise from disordered structures or twinning. Using SHELXL (for small-molecule refinement) or SHELXE (for experimental phasing) allows robust handling of high-resolution or twinned data. Cross-validation with spectroscopic data (NMR, IR) and computational models (DFT-optimized geometries) can reconcile discrepancies . For example, comparing experimental vs. calculated dihedral angles of the ethyl group can clarify structural ambiguities .

Basic: What spectroscopic methods are most effective for characterizing (6-ethylpyridin-2-yl)methanamine?

Answer:

- NMR Spectroscopy : ¹H NMR identifies protons on the pyridine ring (δ 6.5–8.5 ppm) and methanamine group (δ 1.5–3.0 ppm). ¹³C NMR confirms the ethyl substituent (δ 10–25 ppm for CH₃, δ 30–45 ppm for CH₂) .

- IR Spectroscopy : Stretching frequencies for NH₂ (3300–3500 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) validate functional groups .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 137) and fragmentation patterns to confirm the structure .

Advanced: How does the ethyl group influence regioselectivity in electrophilic substitution reactions?

Answer:

The ethyl group acts as an electron-donating substituent via hyperconjugation, activating the pyridine ring at the 4-position for electrophilic attack. For instance, nitration of (6-ethylpyridin-2-yl)methanamine with HNO₃/H₂SO₄ predominantly yields the 4-nitro derivative. Computational studies (e.g., Fukui indices) predict this regioselectivity, aligning with experimental HPLC and ¹H NMR data .

Advanced: What experimental design considerations are critical for studying the compound’s biological activity?

Answer:

- Dose-Response Studies : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) .

- Control Groups : Include positive controls (e.g., known inhibitors) and vehicle controls (DMSO) to validate assay conditions.

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to predict in vivo bioavailability. Data from LC-MS/MS can quantify parent compound degradation over time .

Basic: What purification techniques are recommended for isolating (6-ethylpyridin-2-yl)methanamine?

Answer:

- Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate 7:3 → 1:1) to separate impurities.

- Recrystallization : Ethanol/water mixtures (70:30 v/v) yield high-purity crystals. Monitor melting points (expected range: 85–90°C) to confirm purity .

Advanced: How can researchers address low yields in reductive amination reactions involving this compound?

Answer:

Low yields often stem from competing side reactions (e.g., over-reduction). Mitigation strategies include:

- Catalyst Optimization : Use Pd/C or Raney Ni under controlled H₂ pressure (1–3 atm).

- Temperature Modulation : Maintain 25–40°C to favor imine intermediate formation.

- Additives : Employ molecular sieves to sequester water and shift equilibrium toward the desired product. LC-MS tracking of intermediates can refine reaction timelines .

Advanced: What computational tools are used to predict the compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction : Tools like SwissADME or ADMETlab estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration. For instance, a predicted logP of 1.2 suggests moderate solubility, aligning with experimental solubility assays in PBS (pH 7.4) .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can model protein-ligand interactions (e.g., binding to serotonin receptors) to guide SAR studies .

Basic: What are the stability considerations for storing (6-ethylpyridin-2-yl)methanamine?

Answer:

Store under inert atmosphere (argon) at −20°C to prevent oxidation of the methanamine group. Regular HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) monitors degradation. Avoid exposure to light, as UV-Vis spectra show absorbance peaks at 260 nm, indicating photosensitivity .

Advanced: How can crystallographic data resolve tautomeric forms of derivatives?

Answer:

X-ray diffraction can distinguish tautomers (e.g., enamine vs. imine forms) by analyzing bond lengths and angles. For example, a C=N bond length of ~1.28 Å confirms imine tautomerism, while C-N single bonds (~1.45 Å) indicate enamine forms. SHELXL refinement with Hirshfeld surface analysis provides additional validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.